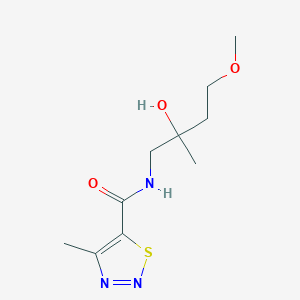

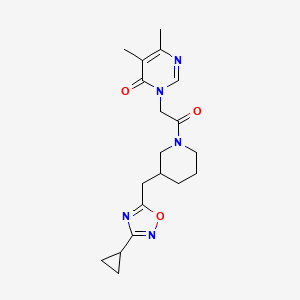

![molecular formula C15H18N8 B2868017 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine CAS No. 2320664-90-0](/img/structure/B2868017.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of such compounds involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo .Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,4-triazole ring fused to a pyridazine ring . The structure of the newly synthesized compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and can involve a variety of reagents and conditions. For example, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Wissenschaftliche Forschungsanwendungen

Antitumor Activities

Compounds with the 1,2,4-triazolo[4,3-b]pyridazine moiety have been synthesized and evaluated for their antitumor activities. They exhibit potent antiproliferative activities against various cancer cell lines, such as A549 (lung carcinoma), Bewo (choriocarcinoma), and MCF-7 (breast cancer) cells . The presence of this moiety in the compound suggests potential applications in cancer research, particularly in the development of new chemotherapeutic agents.

Antibacterial and Antifungal Agents

The triazole and pyridazine components are known to possess antibacterial and antifungal properties. Studies have shown that similar structures can act against a range of bacteria, including E. coli and S. aureus, as well as fungi like C. albicans . This compound could be explored for its efficacy as an antimicrobial agent, contributing to the fight against resistant strains of bacteria and fungi.

Anti-inflammatory Properties

Derivatives of 1,2,4-triazolo[4,3-b]pyridazine have demonstrated significant anti-inflammatory activities. They could be compared with commercial anti-inflammatory drugs to assess their effectiveness and potential as a new class of anti-inflammatory treatments .

CNS Activity Modulation

Compounds containing the triazole ring have been associated with central nervous system (CNS) activities, including anxiolytic and antidepressant effects . The compound could be valuable in neurological research, potentially leading to the development of new drugs for treating CNS disorders.

Cardiovascular Research

The structural similarity to compounds known to treat cardiovascular disorders suggests that this compound could be useful in cardiovascular research. It may have applications in understanding disease mechanisms or as a lead compound for developing new cardiovascular drugs .

Diabetes Management

Research has indicated that certain triazolo[4,3-b]pyridazine derivatives are useful in managing type 2 diabetes. The compound could be investigated for its potential to regulate blood sugar levels or improve insulin sensitivity .

Material Sciences

Beyond biomedical applications, the compound’s structural features may lend it properties useful in material sciences. For instance, it could be involved in the synthesis of novel materials with specific electronic or optical properties .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, which is a common strategy in drug development. For example, it could inhibit enzymes involved in the signaling pathways of diseases, providing a mechanism to control or prevent disease progression .

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential applications in medicinal chemistry, given the biological activities demonstrated by similar compounds . Additionally, further studies could be conducted to optimize the synthesis process and investigate the physical and chemical properties of this compound in more detail.

Eigenschaften

IUPAC Name |

5-ethyl-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N8/c1-3-11-6-16-15(17-7-11)21(2)12-8-22(9-12)14-5-4-13-19-18-10-23(13)20-14/h4-7,10,12H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPDYPFPGCWVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

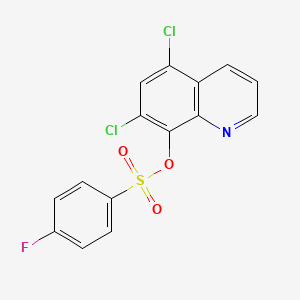

![1,9-dimethyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867934.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2867936.png)

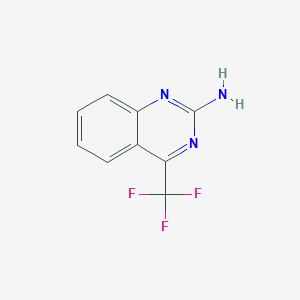

![2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2867939.png)

![1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B2867949.png)

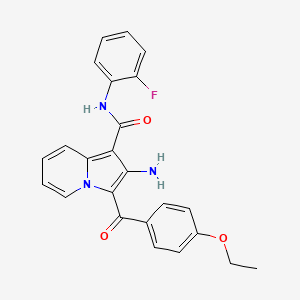

![N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2867950.png)

![dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2867953.png)

![(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2867956.png)